2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-cyclopentylacetamide
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Overview
Description
2-({3-Benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclopentylacetamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienopyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclopentylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form thienopyrimidin-4-ones . This intermediate can then be further functionalized to introduce the benzyl and cyclopentylacetamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production would require stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({3-Benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or toluene, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
2-({3-Benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclopentylacetamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and pathways.
Biology: This compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular processes.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent. Research is ongoing to explore its efficacy and safety in these areas.
Industry: It can be used in the development of new materials, pharmaceuticals, and agrochemicals, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclopentylacetamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share the same core structure and may exhibit similar biological activities.
Benzyl-substituted thienopyrimidines: These compounds have a benzyl group attached to the thienopyrimidine core, similar to the compound .
Cyclopentylacetamide derivatives: These compounds contain the cyclopentylacetamide moiety and may have comparable chemical properties.
Uniqueness
2-({3-Benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclopentylacetamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H23N3O2S2 |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-cyclopentylacetamide |
InChI |
InChI=1S/C20H23N3O2S2/c24-17(21-15-8-4-5-9-15)13-27-20-22-16-10-11-26-18(16)19(25)23(20)12-14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13H2,(H,21,24) |
InChI Key |
VIAHRPZQVIAJAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SCC3 |
Origin of Product |
United States |
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